molecular formula C13H23NO2 B141099 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine CAS No. 125541-17-5

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine

Cat. No.: B141099
CAS No.: 125541-17-5
M. Wt: 225.33 g/mol
InChI Key: SXFWCZVDHUIDDO-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine is a chemical compound that features a spirocyclic structure, combining a piperidine ring with a 1,4-dioxaspirodecane moiety. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine typically involves the reaction of piperidine with a suitable precursor of the 1,4-dioxaspirodecane moiety. One common method involves the use of cyclohexanone and ethylene glycol to form the 1,4-dioxaspirodecane structure, which is then reacted with piperidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A similar spirocyclic compound with a different ring size.

    1,4-Dioxaspiro[4.5]decane: Lacks the piperidine moiety but shares the spirocyclic structure.

Uniqueness

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine is unique due to the combination of the piperidine ring and the 1,4-dioxaspirodecane moiety. This dual functionality provides distinct chemical reactivity and potential biological activity, setting it apart from other spirocyclic compounds .

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-2-8-14(9-3-1)12-4-6-13(7-5-12)15-10-11-16-13/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFWCZVDHUIDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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